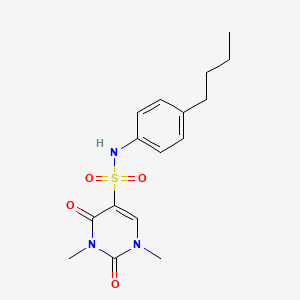
N-(4-butylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-butylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O4S and its molecular weight is 351.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Charge Carrier Mobility in Polymer Composites This compound is used in the development of polymer composites, where it plays a crucial role in charge carrier mobility . In thin films of the composites, the charge carrier mobility was investigated for the first time . The electron and hole mobilities in the ternary composite are the most balanced compared to binary composites, and the photoconductivity is enhanced due to the sensitization by Cu-PP in blue and red spectral ranges .
Use in Photodetectors
The new composites developed using this compound are promising for use in the development of photodetectors . The enhanced photoconductivity due to the sensitization by Cu-PP in blue and red spectral ranges makes these composites ideal for this application .
Solar Cell Applications
This compound is used in the development of solar cells . In heterojunction solar cells, charge transport materials play critical roles in carrier conductivity, recombination kinetics, and charge collection efficiency . Conducting polymers have been recognized as promising charge transport materials due to their advantages of high conductivity, tunable work function, controllable transmittance, and high stability .
4. Development of High-Performance Bulk-Heterojunction Polymer Solar Cells The compound is used in the development of high-performance bulk-heterojunction polymer solar cells . The careful design and optimization of polymer chemical structures have promoted fast development in tuning their optoelectronic properties and enhancing photovoltaic performance .
Use in Perovskite Solar Cells
This compound is used in the development of perovskite solar cells . Great efforts have been made into optimizing the perovskite composition, develop different device architectures, exploit perovskite fabrication techniques, designing low-cost hole-transporting materials (HTMs) and electron-transporting materials (ETMs) .
6. Optoelectronic Properties and Excitation Energy Transfer Research has been conducted on the optoelectronic and energy transfer properties of conjugated polymer poly (N,N′-bis-4-butylphenyl-N,N’-bisphenyl)benzidine (poly-TPD) and laser dye Fluorol 7GA (F7GA) hybrid thin films prepared via solution blending technique . Various weight ratios of F7GA were added to a fixed concentration of poly-TPD .
properties
IUPAC Name |
N-(4-butylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-4-5-6-12-7-9-13(10-8-12)17-24(22,23)14-11-18(2)16(21)19(3)15(14)20/h7-11,17H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNMOCMUSYFLMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

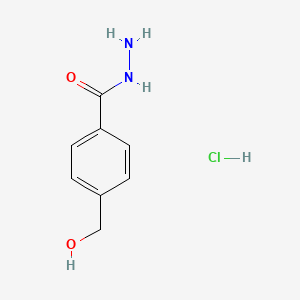
![(1H-indol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2414888.png)

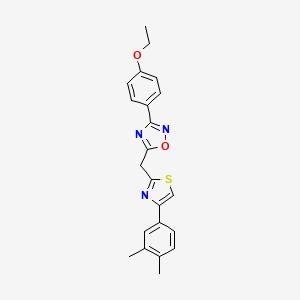
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide](/img/structure/B2414891.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2414894.png)
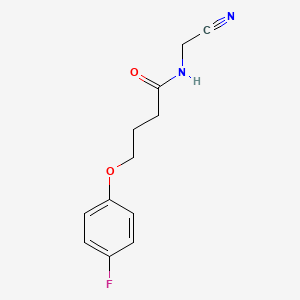
![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2414897.png)
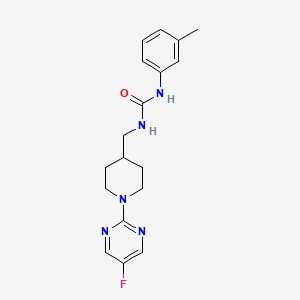

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2414900.png)


![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2414908.png)